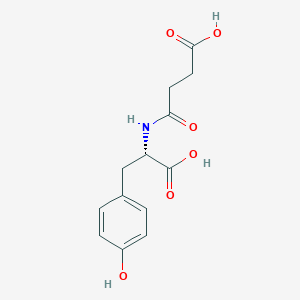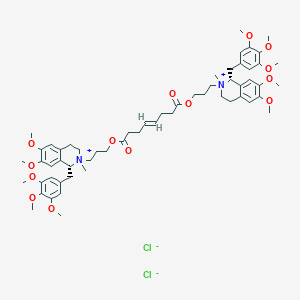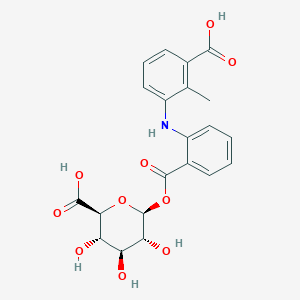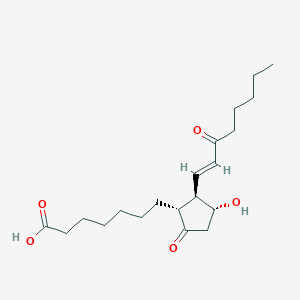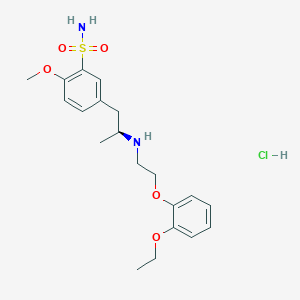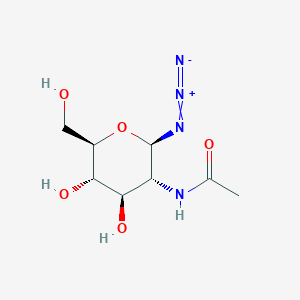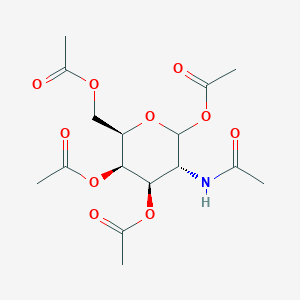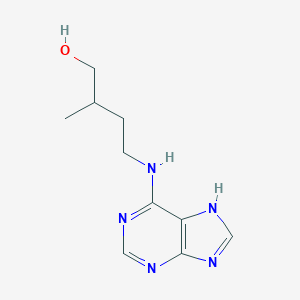
DL-DIHYDROZEATIN
概要
説明
Dihydrozeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in promoting cell division, growth, and development in plants. It is a derivative of zeatin, another well-known cytokinin, and is characterized by the presence of a hydroxyl group on its side chain. Dihydrozeatin is found in various plant species and is involved in regulating numerous physiological processes, including seed germination, root growth, and leaf senescence.
準備方法
Synthetic Routes and Reaction Conditions: Dihydrozeatin can be synthesized through a multi-step chemical process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods: Industrial production of dihydrozeatin typically involves the extraction and purification from plant tissues where it naturally occurs. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and quantify dihydrozeatin from complex plant extracts.
化学反応の分析
Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.
Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.
Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.
科学的研究の応用
Dihydrozeatin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cytokinins.
Biology: Dihydrozeatin is employed in plant biology research to investigate its role in cell division, growth regulation, and stress responses.
Medicine: Research is ongoing to explore the potential therapeutic applications of dihydrozeatin and its derivatives in promoting tissue regeneration and wound healing.
Industry: Dihydrozeatin is used in agriculture to enhance crop yield and improve plant resistance to environmental stresses.
作用機序
Dihydrozeatin exerts its effects by binding to specific cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth. The primary molecular targets of dihydrozeatin are the cytokinin receptors, which include histidine kinase receptors such as AHK2, AHK3, and AHK4. These receptors initiate a phosphorylation cascade that ultimately results in the activation of cytokinin-responsive genes.
類似化合物との比較
Zeatin: Like dihydrozeatin, zeatin is a naturally occurring cytokinin but differs in the presence of a double bond in its side chain.
Isopentenyladenine: Another cytokinin with a different side chain structure, known for its role in promoting cell division.
Trans-zeatin and Cis-zeatin: Isomers of zeatin that differ in the spatial arrangement of their side chains.
Uniqueness: Dihydrozeatin is unique due to its specific hydroxylated side chain, which imparts distinct biological activities compared to other cytokinins. Its reduced susceptibility to degradation by cytokinin oxidase/dehydrogenase enzymes makes it more stable and potentially more effective in promoting plant growth and development.
特性
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFACTAYGKKOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933510 | |
| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-75-9, 14894-18-9 | |
| Record name | (±)-Dihydrozeatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrozeatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Dihydrozeatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



